3-Chloro-5-fluoro-2-methylaniline
Overview
Description
3-Chloro-5-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7ClFN. It is a derivative of toluene, where the methyl group is substituted with an amino group, a chlorine atom, and a fluorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-fluoro-2-methylaniline typically involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination. One method includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis. The organic phase is then separated and neutralized with sodium carbonate until the pH is 7-8, and the product is obtained by distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up for efficiency and yield. These methods often involve the use of specialized reactors and controlled temperature conditions to ensure high purity and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium nitrite and hydrogen fluoride are commonly used.
Oxidation: Hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used for reduction reactions.
Major Products
Substitution: Products include various substituted toluenes.
Oxidation: Products include 2-chloro-6-fluorobenzaldehyde.
Reduction: Products include 2-amino-6-chloro-4-fluorotoluene
Scientific Research Applications
3-Chloro-5-fluoro-2-methylaniline is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antineoplastic drugs.
Industry: It is used in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar in structure but lacks the chlorine atom.
2-Chloro-4-aminotoluene: Similar but lacks the fluorine atom.
4-Chloro-2-fluorotoluene: Similar but lacks the amino group
Uniqueness
3-Chloro-5-fluoro-2-methylaniline is unique due to the presence of both chlorine and fluorine atoms along with an amino group on the toluene ring. This combination of substituents imparts unique chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-chloro-5-fluoro-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXWUPJSPGPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372201 | |
Record name | 2-Amino-6-chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-87-1 | |
Record name | 3-Chloro-5-fluoro-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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